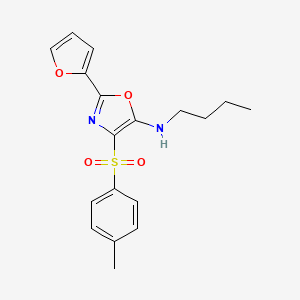

N-butyl-2-(furan-2-yl)-4-tosyloxazol-5-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a secondary amine derived from furfural . Furfural is a carbohydrate-based compound, and the production of amino-containing compounds from biomass is an important goal of research programs .

Synthesis Analysis

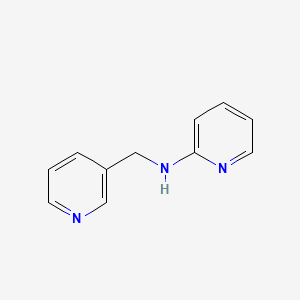

Starting from carbohydrate-based furfural, a simple and highly efficient system was developed for producing a library of secondary and tertiary tetrahydrofurfurylamines under mild conditions (25 °C/1 bar H2) with excellent yields (>90%). Commercially available Pd/Al2O3 proved to be a suitable catalyst and exhibited outstanding performance .Chemical Reactions Analysis

The production of amino-containing compounds from biomass involves the conversion of furfural to tetrahydrofuran-derived secondary amines . This process is carried out under mild conditions and yields excellent results .Aplicaciones Científicas De Investigación

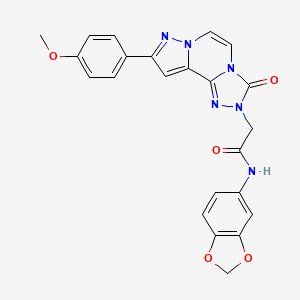

Enantioselective Organocatalytic Reactions

The enantioselective organocatalytic Mukaiyama-Michael reaction demonstrates the synthesis of enantioenriched gamma-butenolide architectures using iminium catalysis. This method facilitates the conjugate addition of silyloxy furans to unsaturated aldehydes, generating chiral synthons crucial for natural product synthesis. Such advancements highlight the potential of furan derivatives in asymmetric synthesis and natural product synthesis (Brown, Goodwin, & MacMillan, 2003).

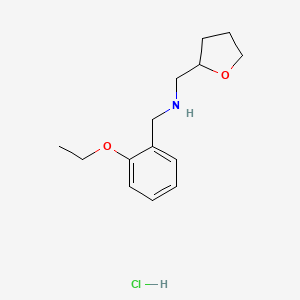

Reductive Amination Catalysts

Research on Ruthenium nanoparticles supported on Nb2O5 showcases their role as selective and reusable catalysts for the reductive amination of carbonyl compounds. These catalysts facilitate the synthesis of primary amines, including complex molecules like 2,5-bis(aminomethyl)furan, without producing secondary amines or undesired byproducts. This highlights furan derivatives' importance in developing efficient catalyst systems for amine synthesis (Komanoya, Kinemura, Kita, Kamata, & Hara, 2017).

Recyclization into Indole Derivatives

The study on the recyclization of (2-aminophenyl)bis(5-tert-butyl-2-furyl)methanes into indole derivatives under acidic conditions showcases the chemical behavior of furan derivatives. It demonstrates how the substituent at the nitrogen atom influences the reaction outcome, leading to the formation of complex indole and furan compounds. This research illustrates furan derivatives' utility in synthetic organic chemistry for creating diverse molecular architectures (Butin, Smirnov, Tsiunchik, Uchuskin, & Trushkov, 2008).

Hydrogen Bonding in Poly(ester amide)s

Investigations into poly(ester amide)s containing 2,5-furandicarboxylic acid (2,5-FDCA) explore the influence of the furan moiety on hydrogen bonding and material properties. This research contributes to the development of sustainable polymers with potential applications in high-performance materials, demonstrating furan derivatives' role in advancing materials science (Wilsens, Deshmukh, Noordover, & Rastogi, 2014).

Direcciones Futuras

Propiedades

IUPAC Name |

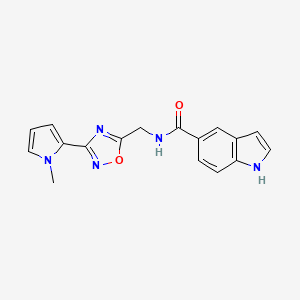

N-butyl-2-(furan-2-yl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O4S/c1-3-4-11-19-17-18(20-16(24-17)15-6-5-12-23-15)25(21,22)14-9-7-13(2)8-10-14/h5-10,12,19H,3-4,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKKVXGZQLWRKLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=C(N=C(O1)C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-methoxyphenoxy)-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2655146.png)

![N-methyl-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-phenylacetamide](/img/structure/B2655147.png)

![N-(2,4-dimethylphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2655149.png)

![1-[2-Bromo-4-(difluoromethyl)phenyl]piperidine](/img/structure/B2655151.png)

![1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-(3-methylphenyl)ethanone](/img/structure/B2655156.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-2-chloropropanamide](/img/structure/B2655157.png)

![N-phenethyl-2-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2655158.png)